4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine
Description
Properties
Molecular Formula |
C11H8F3NS |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]thiophen-2-amine |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)16-6-8/h1-6H,15H2 |
InChI Key |
ULKPEMGOFCZUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-2-aminothiophene
The bromination of 2-aminothiophene is critical for introducing the halogen required for cross-coupling. The amine group at position 2 directs electrophilic substitution to the para position (position 4) due to its strong ortho/para-directing nature.
Procedure :
-
Reactants : 2-Aminothiophene (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv) in acetic acid.
-
Conditions : Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
-
Workup : Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).
Suzuki Coupling with 3-(Trifluoromethyl)phenylboronic Acid
The brominated intermediate undergoes palladium-catalyzed coupling to introduce the trifluoromethylphenyl group.
Procedure :
-
Reactants : 4-Bromo-2-aminothiophene (1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in toluene/ethanol (3:1).
-
Conditions : Heat at 90°C under N₂ for 12 hours.
-
Workup : Filter through Celite, concentrate, and purify via flash chromatography (hexane/ethyl acetate, 5:1).
Key Data :
| Step | Reactant Ratios | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | 1:1.1 | 0°C → RT | 14 h | 70% |
| Suzuki Coupling | 1:1.2 | 90°C | 12 h | 87% |
Cyclization via α-Nitroketene N,S-Aminoacetals
This method constructs the thiophene ring with pre-installed substituents using 1,4-dithiane-2,5-diol.
Preparation of α-Nitroketene N,S-Aminoacetal
Procedure :
Cyclization to 3-Nitro-4-(3-(trifluoromethyl)phenyl)thiophen-2-amine
Procedure :
Nitro Reduction to Amine
Procedure :
-
Reactants : 3-Nitro-4-(3-(trifluoromethyl)phenyl)thiophen-2-amine (1.0 equiv), H₂ (1 atm), 10% Pd/C (5 wt%) in ethanol.
-
Conditions : Stir at room temperature for 4 hours.
Key Data :
| Step | Catalyst | Time | Yield |
|---|---|---|---|
| Cyclization | K₂CO₃ | 3 h | 68% |
| Nitro Reduction | Pd/C | 4 h | 94% |
Diazotization and Coupling Strategy
Adapted from trifluoromethyl acetophenone synthesis, this route employs diazo intermediates.
Diazotization of 2-Amino-4-(3-(trifluoromethyl)phenyl)thiophene
Procedure :
Coupling with Acetaldoxime
Procedure :
-
Reactants : Diazo solution (1.0 equiv), acetaldoxime (1.2 equiv), CuSO₄ (10 mol%) in DMF.
-
Conditions : Stir at 25°C for 4 hours.
-
Workup : Extract with CHCl₃, wash with HCl, and concentrate.
Key Data :
| Step | Key Reagent | Temperature | Yield |
|---|---|---|---|
| Diazotization | NaNO₂/H₂SO₄ | 0–5°C | >99% |
| Coupling | Acetaldoxime | 25°C | 78% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity, scalability | Requires pre-brominated thiophene | 85–89% |
| Cyclization | Single-pot ring formation | Multi-step nitro reduction | 65–70% |
| Diazotization | Mild conditions | Low functional group tolerance | 75–80% |
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of thiophene compounds, including those containing the trifluoromethyl group, exhibit promising anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit the proliferation of cancer cell lines, with growth inhibition percentages varying significantly based on structural modifications. A notable study highlighted the effectiveness of imidazo[1,2-a]pyridine-thiophene derivatives against FLT3-ITD driven acute myeloid leukemia (AML) cell lines, showcasing their potential as therapeutic agents against specific mutations associated with this cancer type .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 5o | FLT3-ITD | 0.52 |
| 5o | FLT3-ITD D835Y | 0.53 |
| 5o | FLT3-ITD F691L | 0.57 |
This table summarizes the anti-proliferative activities of compound 5o against various FLT3 mutations, indicating its potential as a lead compound for further development.
Electrochemical Applications
Electrochemical Sensors
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine has been utilized in developing modified electrodes for the detection of synthetic stimulants. A study demonstrated that polymeric films derived from thiophene derivatives could enhance the sensitivity and selectivity of electrochemical sensors. The modified electrodes showed superior performance compared to traditional nanomaterial-based electrodes, achieving detection limits as low as 0.43–0.56 µg/mL for specific analytes .
Table 2: Performance of Modified Electrodes
| Electrode Type | Detection Limit (µg/mL) | Sensitivity |
|---|---|---|
| PThPhCF3/G | 0.43–0.56 | High |
| Nanomaterial-modified | Higher than PThPhCF3/G | Moderate |
This table illustrates the comparative performance of different electrode types in detecting synthetic stimulants.
Material Science Applications
Polymeric Films for Sensor Technology
The incorporation of trifluoromethyl groups into polymeric thiophene films has been shown to enhance their interaction with various analytes through charge-transfer and hydrogen bonding mechanisms. Such modifications lead to improved analytical performance in electrochemical applications, particularly in forensic analysis where detection sensitivity is crucial .
Case Study 1: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute (NCI), a series of thiophene derivatives were evaluated against a panel of cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that such modifications can significantly improve therapeutic efficacy .
Case Study 2: Electrochemical Detection
A recent study focused on the application of polymeric films derived from trifluoromethyl-substituted thiophenes in electrochemical sensors for synthetic drugs. The research demonstrated that these films could effectively discriminate between different stimulant compounds, thereby providing a reliable method for forensic analysis .
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole Derivatives: 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine
- Structure: Contains a thiazole ring (a five-membered ring with nitrogen and sulfur) substituted with a methoxyphenyl group and an amino group .
- Molecular Weight : ~220.28 g/mol (C₁₀H₉N₂OS).
- Key Differences :
- The thiazole ring introduces a nitrogen atom, altering electronic properties compared to the sulfur-only thiophene.
- The methoxy (-OCH₃) group is electron-donating, contrasting with the electron-withdrawing -CF₃ group in the target compound. This affects reactivity in electrophilic substitution reactions .
- Applications : Thiazole derivatives are often explored for antimicrobial and anticancer activities, where electronic modulation of the aromatic ring plays a critical role .
Pyrimidine Derivatives: 4-(2-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Structure : A pyrimidine ring (six-membered di-nitrogen aromatic system) substituted with a trifluoromethyl group, a methoxyphenyl group, and a thiophen-2-ylmethylamine side chain .
- Molecular Weight : ~379.37 g/mol (C₁₈H₁₅F₃N₃OS).
- The larger molecular weight and extended structure may enhance binding affinity in enzyme inhibition studies compared to simpler thiophene derivatives .
Aliphatic Amines: 2-[4-(Trifluoromethyl)phenyl]propan-2-amine
- Structure : A branched aliphatic amine with a trifluoromethylphenyl group .
- Molecular Weight : 203.21 g/mol (C₁₀H₁₂F₃N).
- Key Differences: Lacks aromatic heterocycles, reducing π-π stacking interactions critical in receptor binding.
Pyran Derivatives: 4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride
- Structure : A tetrahydropyran (oxygen-containing six-membered ring) substituted with a trifluoromethylphenyl group and an amine, isolated as a hydrochloride salt .
- Molecular Weight: ~309.74 g/mol (C₁₂H₁₄F₃NO·HCl).
- Key Differences: The pyran ring introduces oxygen, enhancing hydrophilicity and hydrogen-bonding capacity.
Electronic Effects
- The -CF₃ group in 4-(3-(trifluoromethyl)phenyl)thiophen-2-amine deactivates the aromatic ring, directing electrophilic substitutions to specific positions. In contrast, methoxy or methyl groups in analogs (e.g., 4-(3-Methoxyphenyl)thiazol-2-amine) activate the ring for electrophilic attacks .
Lipophilicity and Bioavailability
- The -CF₃ group increases lipophilicity (LogP ~2.5–3.0), enhancing membrane permeability compared to polar analogs like the pyran derivative (LogP ~1.8). Thiazole and pyrimidine derivatives exhibit intermediate values due to nitrogen atoms .
Biological Activity
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is an organic compound characterized by a thiophene ring and a trifluoromethyl group attached to a phenyl moiety. Its chemical formula is C₁₃H₈F₃N₁S, with a molecular weight of approximately 243.25 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its biological activity, making it a subject of interest in medicinal chemistry.
The presence of both the thiophene and trifluoromethyl groups provides unique electronic characteristics that may enhance biological activity compared to similar compounds. This dual functionality is valuable in various applications, including medicinal chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈F₃N₁S |
| Molecular Weight | 243.25 g/mol |
| Lipophilicity | Enhanced due to CF₃ group |
Recent studies suggest that compounds containing trifluoromethyl groups exhibit enhanced interactions with biological molecules, which may include receptors or enzymes involved in various physiological processes. The interactions are likely influenced by both hydrophobic and electronic effects due to the trifluoromethyl substituent.
1. Interaction with Synthetic Stimulants
Research indicates that modified electrodes incorporating this compound demonstrate significant sensitivity towards synthetic stimulants like buphedrone and naphyrone. The adsorption constants (K_ads) for these interactions were measured using electrochemical methods, showing a notable affinity:
| Stimulant | K_ads (L/mol) |
|---|---|
| Buphedrone | |
| Naphyrone | |
| 2-Aminoindane |
These findings suggest that the compound may be useful in developing sensors for detecting synthetic drugs in forensic applications .
2. Anti-inflammatory Potential
Docking studies have indicated potential anti-inflammatory activity for compounds structurally related to this compound. These studies assessed binding affinities with COX-2 and LOX enzymes, which are critical in inflammation pathways. The binding energies calculated showed promising results, suggesting that further exploration of this compound could lead to new anti-inflammatory agents .
Case Study: Electrochemical Sensor Development
A study focused on developing an electrochemical sensor using a polymeric layer derived from thiophene compounds demonstrated that the incorporation of trifluoromethyl groups significantly improved the sensor's performance in detecting low concentrations of synthetic stimulants. The results highlighted the importance of chemical modifications in enhancing sensor sensitivity and selectivity .
Case Study: Anticonvulsant Activity
In another investigation, derivatives of thiophene compounds were tested for their anticonvulsant properties. While not directly studying this compound, the findings suggest that similar structural features may confer protective effects against seizures in animal models, indicating potential therapeutic applications .
Q & A
Q. What are the key synthetic methodologies for synthesizing 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine?
The compound is synthesized via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or cyclization processes involving trifluoromethylated precursors. Critical parameters include:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may promote side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity and electron transfer.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are commonly used for cross-coupling .
Q. What spectroscopic techniques are recommended for structural characterization?
Q. How can researchers purify this compound effectively?
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (10–30% EtOAc) to separate polar by-products.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
Advanced Research Questions
Q. How can metal-catalyzed cross-coupling reactions be optimized for higher efficiency?
- Ligand Screening : Bulky ligands (e.g., XPhos) improve catalyst stability and regioselectivity.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80%.
- Substituent Effects : Electron-withdrawing groups on the phenyl ring increase coupling rates by 20–30% .
Q. How do discrepancies in biological activity data arise, and how can they be resolved?
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.
- Assay Conditions : Test under varied pH (6.5–7.5) and ionic strength to assess binding consistency.
- Computational Docking : Predict binding modes with enzymes (e.g., kinases) using AutoDock Vina .
Q. What computational methods elucidate the trifluoromethyl group’s electronic effects?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain nucleophilic attack sites .
Q. How can solvent polarity and temperature control regioselectivity in synthesis?
- Low Polarity (Toluene) : Favors para-substitution on the phenyl ring (70% selectivity).
- High Polarity (DMF) : Promotes meta-substitution (55% selectivity) due to stabilized transition states.
- Temperature Modulation : Lower temperatures (0–25°C) reduce kinetic by-products .
Q. What strategies mitigate by-product formation during cyclization?
Q. How does the compound interact with biological targets like enzymes or receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
